molecular formula C10H22O2 B008412 1,1-Dibutoxyethane CAS No. 871-22-7

1,1-Dibutoxyethane

Cat. No. B008412
CAS RN: 871-22-7
M. Wt: 174.28 g/mol
InChI Key: SWTCCCJQNPGXLQ-UHFFFAOYSA-N
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Description

1,1-Dibutoxyethane, also known as ethylene glycol monobutyl ether, is an organic compound composed of two butoxy groups attached to an ethylene glycol backbone. It is a colorless, volatile, and flammable liquid that is soluble in water, alcohol, and other organic solvents. It is used in a variety of applications, including as a solvent for paints and coatings, as a fuel additive, and as a laboratory reagent.

Scientific Research Applications

  • Renewable Oxygenated Diesel Additives : Agirre et al. (2011) explored its production via catalytic reactive distillation, finding it beneficial as an oxygenated diesel additive derived from renewable sources (Agirre et al., 2011).

  • Diesel Blends Synthesis : Graça et al. (2010) synthesized 1,1-dibutoxyethane using Amberlyst-15 catalyst from butanol and acetaldehyde, indicating potential for diesel blend applications (Graça et al., 2010).

  • DNA and Human Histones Interaction : Loecken et al. (2009) investigated diepoxybutane, a related compound, for its ability to cross-link DNA to human histones, although it did not enhance mutagenesis in recombinant systems (Loecken et al., 2009).

  • Process Intensification in Chemical Production : Graça et al. (2011) also studied its synthesis in a fixed-bed adsorptive reactor, highlighting potential for process intensification in chromatographic reactors (Graça et al., 2011).

  • Hydroxyl-Terminated Polybutadiene-Urethane Systems : Consaga and French (1971) demonstrated that small proportions of low molecular weight diols, like this compound, can significantly alter mechanical properties in such systems, with a correlation between urethane concentration and mechanical properties (Consaga & French, 1971).

  • Sustainable Chemical Production : Graça et al. (2011) found the simulated moving-bed adsorptive reactor (SMBR) process to be efficient for producing this compound, pointing to its potential in sustainable chemical manufacturing (Graça et al., 2011).

  • Tissue Engineering Scaffolds : Henry et al. (2007) investigated a novel, slowly degrading polyester-urethane, suitable for tissue engineering due to its non-cytotoxic nature and favorable cell viability (Henry et al., 2007).

  • Green Fuel Production : Pereira et al. (2014) demonstrated the PermSMBR configuration's effectiveness for sustainable this compound production with minimal desorbent use (Pereira et al., 2014).

Safety and Hazards

1,1-Dibutoxyethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is categorized as a flammable liquid and has acute inhalation toxicity .

properties

IUPAC Name

1-(1-butoxyethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-4-6-8-11-10(3)12-9-7-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTCCCJQNPGXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236125
Record name Acetaldehyde, dibutyl acetal
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Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871-22-7
Record name 1,1-Dibutoxyethane
Source CAS Common Chemistry
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Record name Acetaldehyde, dibutyl acetal
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Record name 1,1-Dibutoxyethane
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Record name Acetaldehyde, dibutyl acetal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[ethylidenebis(oxy)]dibutane
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Record name 1,1-Dibutoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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